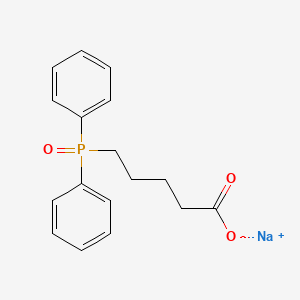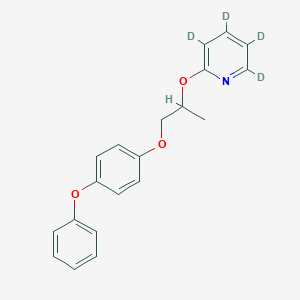
Prostaglandin A1-biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostaglandin A1 (PGA1) is one of the cyclopentenone prostaglandins, which have well documented antimitotic and antiproliferative effects. The activity of the compounds in this class, which includes prostaglandins in both the A- and J-series, may result from changes in gene expression and the interaction with non-classical (i.e., non-G protein-coupled receptor) pathways. PGA1-biotin is an affinity probe which allows PGA1 to be detected through an interaction with the biotin ligand. PGA1-biotin was designed to allow PGA1 to be detected in complexes with nucleic acid or protein binding partners. It is thus a tool to be used in the general elucidation of the mechanism of action of the cyclopentenone prostaglandins.
Aplicaciones Científicas De Investigación
Role in Metabolism and Immune Function
Prostaglandin A1-biotin is notably involved in the metabolism of fatty acids and lipids. Research indicates that biotin, as part of this compound, may play a significant role in the regulation of prostaglandin biosynthesis, which is crucial for immune function (Marshall, 1987).
Neuroprotective Potential
In studies focusing on neurological aspects, prostaglandin A1 has demonstrated neuroprotective effects in rodent models of focal cerebral ischemia. Administration of prostaglandin A1 significantly reduced infarction volume and ameliorated motor dysfunction after brain ischemia (Zhang et al., 2005).
Inflammation and Homeostasis
Prostaglandins, including prostaglandin A1, sustain homeostatic functions and mediate pathogenic mechanisms such as inflammation. They are involved in both promoting and resolving inflammation, indicating their complex role in bodily processes (Ricciotti & FitzGerald, 2011).
Improving Placental Blood Flow
Prostaglandin A1 has been studied for its potential in improving placental blood flow in conditions like severe pre-eclampsia. It has shown significant improvements in placental circulation parameters when evaluated using the Doppler technique (Toppozada et al., 1992).
Gastric Secretion and Mucosal Blood Flow
In gastrointestinal research, prostaglandin A1 has been shown to affect gastric secretion and mucosal blood flow. It exhibits an inhibitory effect on gastric acid output and volume, suggesting its potential use in gastrointestinal disorders (Wilson et al., 1971).
Impact on Eye Physiology
Prostaglandin A1, among other prostaglandins, has been found to affect intraocular pressure in animal models, indicating its potential relevance in ophthalmology and eye health (Beitch & Eakins, 1969).
Propiedades
Nombre del producto |
Prostaglandin A1-biotin |
|---|---|
Fórmula molecular |
C35H58N4O5S |
Peso molecular |
646.9 |
InChI |
InChI=1S/C35H58N4O5S/c1-2-3-7-14-27(40)21-19-26-20-22-30(41)28(26)15-8-4-5-9-17-32(42)36-23-12-6-13-24-37-33(43)18-11-10-16-31-34-29(25-45-31)38-35(44)39-34/h19-22,26-29,31,34,40H,2-18,23-25H2,1H3,(H,36,42)(H,37,43)(H2,38,39,44)/b21-19+/t26-,27-,28+, |
Clave InChI |
VMFBZOVDPMVFHJ-YKKCXQPRSA-N |
SMILES |
O=C1[C@H](CCCCCCC(NCCCCCNC(CCCC[C@H]2[C@]3([H])[C@](NC(N3)=O)([H])CS2)=O)=O)[C@@H](/C=C/[C@@H](O)CCCCC)C=C1 |
Sinónimos |
PGA1-biotin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




